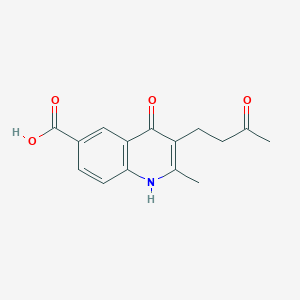

![molecular formula C10H12N2O3 B1300351 4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 200417-51-2](/img/structure/B1300351.png)

4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

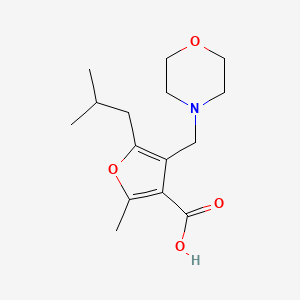

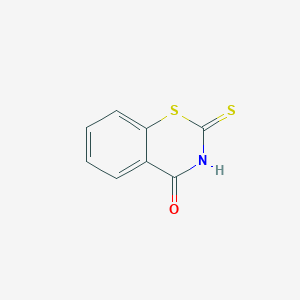

“4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid” is a compound used for proteomics research . It has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid” are not fully detailed in the sources retrieved. It is known that the compound has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 .Applications De Recherche Scientifique

Molecular Structure and Analysis

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and analyzed using various spectroscopic methods. The vibrational wavenumbers computed using HF and DFT methods reveal details about the molecule's structure and stability. This includes insights into proton transfer dynamics and charge transfer within the molecule, valuable for understanding molecular interactions and designing new compounds (Raju et al., 2015).

Optical Properties in Biomedical Applications

4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid has been developed as a fluorescent probe for β-amyloids, showing promise for molecular diagnosis of Alzheimer’s disease. Its binding affinities and optical properties in various solvents provide insights into its potential as a diagnostic tool (Fa et al., 2015).

Comparative Molecular Studies

Comparative studies of similar compounds, including 4-[(2, 6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid, have been conducted to understand their vibrational, structural, electronic, and optical properties. These studies aid in the development of new materials with potential nonlinear optical applications (Vanasundari et al., 2018).

Antiproliferative Activity and Synthesis

The synthesis and study of derivatives of 4-oxobutanoic acid have been directed towards understanding their antiproliferative activities. This includes the investigation of their physicochemical properties, biological targets, and potential as DNA gyrase inhibitors, contributing to the development of new therapeutic agents (Yurttaş et al., 2022).

Fungal-Derived Nitrogenous Compounds

Studies on nitrogenous compounds derived from deep-sea fungi, including 4-((1-acetoxy-3-methylpentan-2-yl)amino)–3-methyl-4-oxobutanoic acid, have expanded knowledge on the natural production of these compounds. Their potential cytotoxic and antiviral activities are significant for drug discovery and understanding marine biochemistry (Luo et al., 2018).

Molecular Mechanisms of Action

Research on 4-methylthio-2-oxobutanoic acid (MTOB) reveals its role in inducing apoptosis in human cell lines. This compound, being a part of the methionine salvage pathway, provides insights into cellular mechanisms and potential therapeutic applications (Tang et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

It’s likely that it interacts with its targets through hydrogen bonding, given the presence of amine and amide groups . These interactions can lead to changes in the target proteins’ structure and function, potentially altering their activity.

Biochemical Pathways

Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway, which plays a role in various biological processes, including vasodilation, immune response, and neurotransmission .

Propriétés

IUPAC Name |

4-[(3-methylpyridin-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-3-2-6-11-10(7)12-8(13)4-5-9(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZPPQAPLNIQBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355630 |

Source

|

| Record name | BAS 01375430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid | |

CAS RN |

200417-51-2 |

Source

|

| Record name | BAS 01375430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)

![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)